molecular formula C10H13NO2 B6437078 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine CAS No. 2548992-28-3

2-methyl-6-[(oxetan-2-yl)methoxy]pyridine

Cat. No. B6437078
CAS RN: 2548992-28-3
M. Wt: 179.22 g/mol
InChI Key: RIKDNPVEUJOPGQ-UHFFFAOYSA-N
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Description

“2-methyl-6-[(oxetan-2-yl)methoxy]pyridine” is a chemical compound that has been used in the synthesis of orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitors . It incorporates an sp3 hybridized carbon atom at the 7-position of the lactam moiety .


Synthesis Analysis

The synthesis of compounds similar to “2-methyl-6-[(oxetan-2-yl)methoxy]pyridine” has been reported in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

EZH2 Inhibitors

The compound has been used in the development of orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being studied for their potential to treat various types of cancer .

Metabolic Stability

The oxetane group in the compound contributes to its metabolic stability . This makes it a valuable feature in drug design, as metabolic stability is a crucial factor in determining a drug’s half-life, bioavailability, and potential toxicity .

Lipophilicity Modulation

The oxetane group in the compound is lipophilicity neutral . This property is beneficial in drug design as it can help to control a drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Basicity Reduction

The oxetane group in the compound reduces the basicity of its adjacent nitrogen atom . This subtle modulation of basicity may lower the drug’s overall lipophilicity, potentially improving its pharmacokinetic properties .

Synthesis of New Oxetane Derivatives

The compound can be used as a starting point for the synthesis of new oxetane derivatives . These derivatives could have a wide range of applications in medicinal chemistry .

Ring Expansion Studies

The compound can be used in studies investigating ring expansion . Understanding these processes is crucial in synthetic chemistry, particularly in the synthesis of cyclic compounds .

Mechanism of Action

Target of Action

The primary target of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is part of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression of the associated genes .

Mode of Action

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine interacts with EZH2, inhibiting its enzymatic activity . The compound binds to the EZH2 enzyme, making additional favorable contacts and maintaining favorable overall lipophilicity values . This interaction results in the inhibition of the methylation of H3K27, thereby preventing the transcriptional repression of the associated genes .

Biochemical Pathways

The inhibition of EZH2 by 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine affects the histone methylation pathway . Specifically, it prevents the methylation of H3K27, which is a key step in the repression of gene transcription. This can lead to the activation of previously repressed genes, affecting various downstream cellular processes .

Pharmacokinetics

The pharmacokinetic properties of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine have been optimized for oral bioavailability . The compound exhibits good metabolic stability and thermodynamic solubility . The calculated log D (clogD) values indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of EZH2 by 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine leads to changes in gene expression patterns . By preventing the methylation of H3K27, the compound can activate genes that were previously repressed. This can have various molecular and cellular effects, depending on the specific genes that are affected .

Action Environment

The action of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can potentially interact with the compound, influencing its action .

properties

IUPAC Name

2-methyl-6-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-2-4-10(11-8)13-7-9-5-6-12-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKDNPVEUJOPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine

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